molecular formula C13H19NO2S B11729436 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine

1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine

Katalognummer: B11729436
Molekulargewicht: 253.36 g/mol
InChI-Schlüssel: RYUOAPRNKDXXTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine is a chemical compound with the molecular formula C13H19NO2S and a molecular weight of 253.36 g/mol. It is a useful research chemical and is often utilized as a building block in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine typically involves the reaction of cyclopentanemethanamine with 3-(methylsulfonyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-[3-(Methylsulfonyl)phenyl]cyclopentanemethanamine include:

  • 1-(Methylsulfonyl)cyclopentanemethanamine
  • [1-(3-Methylsulfonylphenyl)cyclopentyl]methanamine

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the cyclopentanemethanamine moiety. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C13H19NO2S

Molekulargewicht

253.36 g/mol

IUPAC-Name

[1-(3-methylsulfonylphenyl)cyclopentyl]methanamine

InChI

InChI=1S/C13H19NO2S/c1-17(15,16)12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3

InChI-Schlüssel

RYUOAPRNKDXXTC-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.